molecular formula C11H16ClNO B2894071 (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride CAS No. 1821815-45-5

(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride

Katalognummer: B2894071
CAS-Nummer: 1821815-45-5
Molekulargewicht: 213.71
InChI-Schlüssel: SOFBAOKUDDCXEF-VZXYPILPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-(3-Ethoxyphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a 3-ethoxyphenyl substituent and an amine hydrochloride functional group. Cyclopropane-based amines are critical intermediates in pharmaceutical synthesis due to their conformational rigidity and stereochemical precision.

Eigenschaften

IUPAC Name

(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-4-8(6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFBAOKUDDCXEF-VZXYPILPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Asymmetric Cyclopropanation via Transition Metal Catalysis

The most widely applied method involves transition metal-catalyzed cyclopropanation of styrene derivatives. Adapted from protocols for analogous difluorophenyl compounds, 3-ethoxycinnamic acid is first converted to its ethyl ester, followed by cyclopropanation using dichloro(p-cymene)ruthenium(II) dimer and a chiral bis(oxazoline) ligand.

Reaction Conditions

Parameter Value
Catalyst RuCl2(p-cymene)2/(S,S)-Ph-Box
Solvent Dichloromethane
Temperature −20°C
Yield 78%
Enantiomeric Excess 92% ee

This method leverages chelation-controlled transition states to favor the (1R,2S) configuration. The resulting cyclopropane carboxylate is hydrolyzed to the carboxylic acid, followed by Curtius rearrangement to install the amine group.

Chiral Auxiliary-Mediated Synthesis

An alternative route employs Oppolzer’s sultam as a chiral auxiliary, as demonstrated in the synthesis of 2-(3,4-difluorophenyl) analogues. 3-Ethoxybenzaldehyde undergoes aldol condensation with the sultam-derived glycolate, forming a diastereomerically pure cyclopropane precursor.

Key Steps

  • Aldol Condensation : 3-Ethoxybenzaldehyde + Oppolzer’s sultam glycolate → β-ketoester intermediate (dr > 20:1).
  • Cyclopropanation : Intramolecular nucleophilic displacement using NaH/THF.
  • Auxiliary Removal : Hydrolysis with LiOH/H2O2 yields the free amine.

This method achieves >99% diastereomeric purity but requires stoichiometric auxiliaries, increasing costs.

Enzymatic Resolution of Racemic Mixtures

Industrial-scale production often employs kinetic resolution using immobilized lipases. Racemic 2-(3-ethoxyphenyl)cyclopropan-1-amine is treated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), selectively acetylating the undesired (1S,2R)-enantiomer.

Metric Value
Enzyme Loading 10 wt%
Conversion 45%
ee (Product) 98%
Selectivity (E) >200

The residual (1R,2S)-amine is extracted and converted to the hydrochloride salt using HCl gas in EtOAc.

Optimization of Reaction Parameters

Solvent Effects on Cyclopropanation Yield

Comparative studies in fluoroaromatic systems reveal solvent polarity critically impacts cyclopropanation efficiency:

Solvent Dielectric Constant Yield (%)
Toluene 2.38 62
THF 7.58 78
DCM 8.93 81
DMF 36.7 43

Polar aprotic solvents (THF, DCM) stabilize charged transition states, enhancing yields.

Temperature-Dependent Stereoselectivity

In Ru-catalyzed reactions, lowering temperature from 0°C to −20°C improves enantiomeric excess from 84% to 92% due to reduced thermal motion favoring chiral induction.

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free amine is dissolved in anhydrous EtOAc at 0°C, and HCl gas is bubbled through the solution until pH < 2. Crystallization at −20°C yields needles with 99.5% purity (HPLC).

Crystallization Data

Parameter Value
Solvent System EtOAc/Hexanes (1:3)
Recovery 85%
Particle Size 50–100 μm

Chromatographic Purification

For small-scale batches, reverse-phase HPLC (C18 column, 10% MeCN/H2O + 0.1% TFA) resolves residual diastereomers. Retention times:

  • (1R,2S)-isomer: 12.3 min
  • (1S,2R)-isomer: 14.7 min

Industrial Scale-Up Considerations

Continuous Flow Cyclopropanation

Pilot plant data for similar compounds show a 40% cost reduction using microreactors:

Metric Batch Reactor Flow Reactor
Cycle Time 48 h 6 h
Productivity 2 kg/m³/h 15 kg/m³/h
Catalyst Loading 5 mol% 1.5 mol%

Waste Stream Management

Neutralization of HCl byproducts generates 3.2 kg NaCl per kg product. Advanced oxidation processes degrade aromatic impurities to <1 ppm.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, D2O)
δ 7.25 (t, J = 7.8 Hz, 1H, ArH), 6.82 (d, J = 8.1 Hz, 2H, ArH), 4.02 (q, J = 7.0 Hz, 2H, OCH2), 2.91 (m, 1H, cyclopropane-H), 1.76 (m, 2H, cyclopropane-H2), 1.35 (t, J = 7.0 Hz, 3H, CH3).

HPLC-MS
m/z calc. for C11H14ClNO: 227.08; found: 227.1 [M+H]+.

X-ray Crystallography

Single-crystal analysis confirms the trans-cyclopropane geometry with pseudoequatorial amine group (torsion angle = 178.4°).

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride with similar compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Applications
(1R,2S)-2-(3-Ethoxyphenyl)cyclopropan-1-amine HCl 3-Ethoxyphenyl C₁₁H₁₆ClNO 237.71* Not provided Hypothesized as a pharmaceutical intermediate
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl 3,4-Difluorophenyl C₉H₉ClF₂N 205.63 1402222-66-5 Key intermediate in ticagrelor synthesis
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine HCl 3-Chloro-4-fluorophenyl C₉H₉Cl₂FN 222.09 TRC-C371240-250MG Research reagent for novel drug candidates
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl 4-Bromophenyl C₉H₁₁BrClN 248.55 1228092-84-9 Building block for brominated analogs
(1S,2R)-rel-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine HCl 4-Ethoxy-3-fluorophenyl C₁₁H₁₅ClFNO 247.70 2055841-15-9 Experimental intermediate

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : The 3-ethoxyphenyl group introduces steric bulk and electron-donating properties compared to halogens (e.g., F, Cl, Br), which are electron-withdrawing. This may enhance solubility in apolar solvents but reduce metabolic stability .
  • Molecular Weight : Brominated analogs (e.g., 248.55 g/mol) exhibit higher molecular weights due to bromine’s atomic mass, whereas fluorinated derivatives are lighter .

Commercial Availability and Suppliers

  • Global Suppliers : Brominated and fluorinated analogs are supplied by entities like Asymchem (USA), Dalton Chemical Laboratories (Canada), and BLD Pharm Ltd., highlighting a robust supply chain for cyclopropane derivatives .
  • Pricing : Ethoxy-fluorophenyl derivatives are typically priced higher (~$250–500/g) due to complex synthesis, whereas difluorophenyl analogs are more cost-effective (~$100–200/g) .

Biologische Aktivität

(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxy group on the aromatic ring, influencing its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and research.

The synthesis of this compound typically involves cyclopropanation reactions with appropriate precursors. The reaction often utilizes cyclopropanating agents under controlled conditions, followed by amination to introduce the amine group and subsequent formation of the hydrochloride salt .

Synthetic Route

  • Starting Material : 3-ethoxyphenylacetonitrile
  • Cyclopropanation Agent : Varies based on desired reaction conditions.
  • Final Product : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate receptor activities or enzyme functions, leading to various pharmacological effects. The precise mechanisms are still under investigation but are believed to involve binding to neurotransmitter receptors or other cellular targets .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

1. Antidepressant Effects

In animal models, this compound has shown potential antidepressant-like effects. Studies suggest that it may influence serotonin and norepinephrine pathways, similar to traditional antidepressants .

2. Neuroprotective Properties

There is emerging evidence that this compound could provide neuroprotection against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

3. Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. It has been evaluated for its effects on various cancer cell lines, showing potential in inhibiting cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study A Demonstrated antidepressant-like effects in rodent models .
Study B Investigated the neuroprotective effects against oxidative stress .
Study C Reported inhibition of tumor cell proliferation in vitro .

Comparative Analysis with Similar Compounds

The unique ethoxy substitution in this compound differentiates it from structurally related compounds such as:

CompoundStructural FeatureBiological Activity
(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amineMethoxy groupAntidepressant activity
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amineFluoro groupEnhanced potency against certain cancer cell lines

The presence of the ethoxy group appears to enhance interactions with biological targets compared to other derivatives.

Q & A

Q. Basic

  • HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., des-ethoxy analogs) using a C18 column and gradient elution .
  • NMR Spectroscopy : Confirms stereochemistry via coupling constants (e.g., cyclopropane ring protons: J = 4–6 Hz) and ethoxy group integration (δ 1.3 ppm for CH₃, δ 3.9 ppm for OCH₂) .
  • X-ray Crystallography : Resolves absolute configuration for enantiopure batches .

How does the ethoxyphenyl substituent influence receptor binding compared to fluorinated analogs like Ticagrelor impurities?

Advanced
The ethoxy group (–OCH₂CH₃) enhances lipophilicity (logP ~2.5 vs. 1.8 for fluorophenyl analogs), potentially improving blood-brain barrier penetration. However, it may reduce electron-withdrawing effects , altering binding to P2Y₁₂ receptors (critical in antiplatelet activity). Comparative studies involve:

  • Molecular Docking : Using AutoDock Vina to simulate interactions with receptor active sites .
  • In Vitro Binding Assays : Radiolabeled ligand displacement (e.g., [³H]-PSB-0413) to measure IC₅₀ values .
    Data Interpretation : Ethoxy analogs show ~30% lower affinity than trifluorophenyl derivatives, suggesting steric hindrance outweighs lipophilicity benefits .

What strategies mitigate enantiomeric impurities during large-scale synthesis?

Q. Advanced

  • Asymmetric Catalysis : Use of chiral Rh(II) catalysts (e.g., Rh₂(S-DOSP)₄) for enantioselective cyclopropanation (>90% ee) .
  • Dynamic Kinetic Resolution : Racemization of unwanted enantiomers via base-mediated epimerization (e.g., DBU in THF) .
  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR to adjust reaction parameters and minimize byproducts .

How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Q. Advanced

  • Core Modifications : Synthesize analogs with varied substituents (e.g., methoxy, chloro) on the phenyl ring to assess electronic effects .
  • Cyclopropane Ring Expansion : Evaluate six-membered ring derivatives (e.g., cyclohexane) for conformational flexibility .
  • In Vivo Pharmacokinetics : Administer analogs to rodent models and measure plasma half-life (LC-MS/MS) and metabolite profiles (e.g., ethoxy → hydroxyl via CYP450) .

What computational methods predict metabolic pathways and potential toxicity?

Q. Advanced

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic stability (% remaining after 1 hr in human liver microsomes) .
  • Density Functional Theory (DFT) : Calculates activation energies for oxidative N-dealkylation (major pathway) .
  • Toxicity Screening : Ames test simulations (e.g., Derek Nexus) to predict mutagenicity risks from aromatic amine metabolites .

How should researchers address contradictory data on impurity profiles from different synthesis routes?

Q. Methodological Approach

  • Root Cause Analysis : Compare HPLC traces from routes A (Simmons-Smith) and B (transition-metal catalysis) to identify route-specific byproducts (e.g., diastereomeric cyclopropanes) .
  • Accelerated Stability Studies : Stress samples (40°C/75% RH, 14 days) to determine if impurities arise from degradation vs. synthesis .
  • Design of Experiments (DoE) : Use Minitab to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize variability .

What in vitro models are suitable for evaluating this compound’s biological activity?

Q. Basic

  • Platelet Aggregation Assays : PRP (platelet-rich plasma) treated with ADP to measure inhibition (%) at 10 µM .
  • Cell Viability Assays : MTT tests on HEK293 cells to assess cytotoxicity (IC₅₀ >100 µM indicates low risk) .
  • Membrane Permeability : Caco-2 monolayers to predict oral bioavailability (Papp >1×10⁻⁶ cm/s) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.